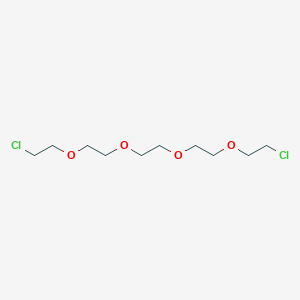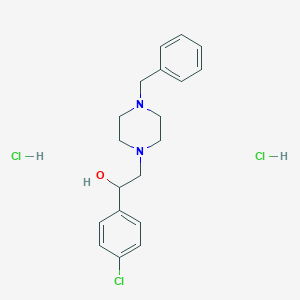
Chloro-PEG5-chloride
Overview
Description
Mechanism of Action
Target of Action
1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane, also known as Dichlorotriethylene dioxide, Tri (ethylene glycol) dichloride, or ‘Triglycol dichloride’, is a complex organic compound It’s known to affect the respiratory system .
Mode of Action
It’s known to be used in the synthesis of other compounds , suggesting that it may interact with its targets through chemical reactions to form new compounds.
Biochemical Pathways
Given its use in the synthesis of other compounds , it’s likely that it participates in various chemical reactions and could potentially influence multiple biochemical pathways.
Pharmacokinetics
It’s known to be a liquid at room temperature with a boiling point of 235 °C . It’s insoluble in water , which could impact its bioavailability and distribution in the body.
Result of Action
Given its use in the synthesis of other compounds , it’s likely that its primary effects are related to the formation of these new compounds.
Action Environment
The action of 1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane can be influenced by various environmental factors. For instance, its solubility in water could affect its distribution and efficacy in aqueous environments. Additionally, its stability in air and light could impact its efficacy and stability over time.
Biochemical Analysis
Biochemical Properties
The most common organic transformations of this compound are focused on its chlorine atoms . The terminal alkyl chain’s chlorine atoms can undergo nucleophilic substitution reactions under the attack of strong nucleophiles, resulting in the corresponding dechlorinated functionalized products .
Molecular Mechanism
It is known that the compound can undergo nucleophilic substitution reactions
Temporal Effects in Laboratory Settings
It is known that the compound is stable under recommended storage conditions . Information on the product’s degradation and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro-PEG5-chloride can be synthesized through the reaction of 2-chloroethanol with ethylene oxide. The process involves the ethoxylation of 2-chloroethanol, followed by the reaction with ethylene oxide to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the compound .
Chemical Reactions Analysis
Types of Reactions
Chloro-PEG5-chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding ethers or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding glycol derivatives.
Reduction Reactions: Reduction can lead to the formation of simpler ethylene glycol derivatives
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions
Major Products Formed
Substitution: Formation of ethylene glycol derivatives.
Oxidation: Formation of glycol derivatives.
Scientific Research Applications
Chloro-PEG5-chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Biology: Employed in the study of biochemical pathways and as a reagent in molecular biology experiments.
Medicine: Utilized in the development of pharmaceutical intermediates and active ingredients.
Industry: Used in the production of resins, solvents, and other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
- Bis[2-(2-chloroethoxy)ethyl] ether
- 2-[2-(2-Chloroethoxy)ethoxy]ethanol
- Bis(2-chloroethyl) ether
- 1,2-Bis(2-iodoethoxy)ethane
- Bis(2-bromoethyl) ether .
Uniqueness
Chloro-PEG5-chloride is unique due to its specific molecular structure, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to act as an alkylating agent also sets it apart from other similar compounds, providing unique applications in both research and industrial settings .
Properties
IUPAC Name |
1,2-bis[2-(2-chloroethoxy)ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20Cl2O4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLJZCCWUWDJHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCCl)OCCOCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397541 | |
| Record name | SBB056713 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5197-65-9 | |
| Record name | SBB056713 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B123838.png)
![4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B123840.png)
![4-Amino-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid](/img/structure/B123842.png)







![[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid](/img/structure/B123869.png)


